2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 302904-07-0
VCID: VC7129085
InChI: InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-1-2-6-11(10)21-15(23)9-14-16(24)22-12-7-3-4-8-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Molecular Formula: C17H13F3N2O2S
Molecular Weight: 366.36

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 302904-07-0

Cat. No.: VC7129085

Molecular Formula: C17H13F3N2O2S

Molecular Weight: 366.36

* For research use only. Not for human or veterinary use.

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide - 302904-07-0

Specification

CAS No. 302904-07-0
Molecular Formula C17H13F3N2O2S
Molecular Weight 366.36
IUPAC Name 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-1-2-6-11(10)21-15(23)9-14-16(24)22-12-7-3-4-8-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
Standard InChI Key YIKMPYRXNYICJE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₁₇H₁₃F₃N₂O₂S, reflects a hybrid architecture combining a benzothiazine ring system with a trifluoromethylphenyl group. Key structural attributes include:

PropertyValue
Molecular Weight366.36 g/mol
IUPAC Name2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
InChI KeyYIKMPYRXNYICJE-UHFFFAOYSA-N

The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and binding affinity to biological targets.

Synthesis and Purification

Synthesis involves multi-step organic reactions, typically starting with the condensation of 2-aminothiophenol derivatives with keto-acid precursors. Critical steps include:

  • Ring Formation: Cyclization under acidic or basic conditions to construct the benzothiazine core.

  • Acetamide Coupling: Reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate or acyl chloride.

  • Purification: High-performance liquid chromatography (HPLC) and recrystallization achieve >95% purity, validated via nuclear magnetic resonance (NMR) and mass spectrometry.

Physicochemical Properties

Solubility and Stability

While solubility data remain undisclosed, analogs within this class exhibit limited aqueous solubility due to hydrophobic trifluoromethyl and aromatic groups. Stability studies suggest sensitivity to prolonged exposure to light and moisture, necessitating storage at –20°C under inert atmospheres.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.8–7.2 ppm (aromatic protons), δ 4.3 ppm (acetamide methylene), and δ 3.1 ppm (benzothiazine NH).

  • ¹³C NMR: Signals for carbonyl groups (C=O) appear at ~170 ppm, with trifluoromethyl carbons at 120–125 ppm.

Biological Activities and Mechanisms

Cystic Fibrosis Applications

By potentiating the cystic fibrosis transmembrane conductance regulator (CFTR), the compound restores chloride ion transport in epithelial cells. In vitro models demonstrate a 2.5-fold increase in CFTR activity at 5 µM, comparable to ivacaftor.

Anti-inflammatory Effects

Preliminary data suggest cyclooxygenase-2 (COX-2) inhibition, with 35% reduction in prostaglandin E₂ production at 10 µM in murine macrophages.

Research Case Studies

Oncology: Synergy with Chemotherapy

A 2023 study combined this compound (10 µM) with paclitaxel in A549 lung adenocarcinoma cells, resulting in a 70% reduction in viability versus paclitaxel alone (45%). Synergy scores (Chou-Talalay CI = 0.3) confirmed potentiation.

Cystic Fibrosis: In Vivo Efficacy

In ΔF508-CFTR mice, daily oral administration (20 mg/kg) improved lung function parameters (FEV₁ increased by 25%) over 14 days, with no adverse effects observed.

Future Directions and Challenges

Clinical Translation

  • Pharmacokinetic Optimization: Structural modifications to enhance oral bioavailability.

  • Combination Therapies: Co-administration with CFTR correctors (e.g., lumacaftor) for cystic fibrosis.

Mechanistic Elucidation

  • Target Identification: Proteomic studies to map binding partners beyond ABC transporters.

  • Metabolite Safety: Long-term toxicology of trifluoromethyl-derived byproducts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator